

# Protocol for the Preclinical DMPK Evaluation of Mirtazapine-d3

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## Compound of Interest

Compound Name: Mirtazapine-d3

Cat. No.: B602503

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## Application Notes

**Mirtazapine-d3** is a deuterated isotopologue of Mirtazapine, a tetracyclic antidepressant. The substitution of hydrogen atoms with deuterium can alter the pharmacokinetic profile of a drug, primarily by affecting its metabolism. This document provides a detailed protocol for the preclinical Drug Metabolism and Pharmacokinetics (DMPK) studies of **Mirtazapine-d3**, designed to characterize its absorption, distribution, metabolism, and excretion (ADME) properties in comparison to its non-deuterated counterpart, Mirtazapine.

The primary objectives of these studies are to:

- Evaluate the in vitro metabolic stability of **Mirtazapine-d3** in liver microsomes.
- Assess the potential of **Mirtazapine-d3** to inhibit major cytochrome P450 (CYP) enzymes.
- Determine the plasma protein binding of **Mirtazapine-d3**.
- Measure the permeability of **Mirtazapine-d3** using an in vitro Caco-2 cell model.
- Characterize the in vivo pharmacokinetic profile of **Mirtazapine-d3** in rats following oral and intravenous administration.

These studies are critical for understanding the potential advantages of **Mirtazapine-d3**, such as improved metabolic stability and a more favorable pharmacokinetic profile, which could translate to an enhanced therapeutic window.

## Data Presentation

The following tables summarize the expected quantitative data to be generated from the described protocols. The data for Mirtazapine is provided as a reference based on existing literature, while the data for **Mirtazapine-d3** is to be determined by conducting the experiments.

Table 1: In Vitro Metabolic Stability in Rat Liver Microsomes

Compound	Half-life ( $t_{1/2}$ , min)	Intrinsic Clearance (CL <sub>int</sub> , $\mu\text{L}/\text{min}/\text{mg}$ protein)
Mirtazapine	[Data from literature/internal studies]	[Data from literature/internal studies]
Mirtazapine-d3	To be determined	To be determined
Verapamil (Positive Control)	[Expected Range]	[Expected Range]

Table 2: In Vitro CYP450 Inhibition (IC<sub>50</sub>,  $\mu\text{M}$ ) in Human Liver Microsomes

CYP Isoform	Mirtazapine	Mirtazapine-d3	Positive Control
CYP1A2	>100	To be determined	$\alpha$ -Naphthoflavone
CYP2D6	>100	To be determined	Quinidine
CYP3A4	>100	To be determined	Ketoconazole

Mirtazapine has been reported to not substantially inhibit major CYP enzymes in vitro.[\[1\]](#)[\[2\]](#)

Table 3: In Vitro Plasma Protein Binding

Compound	Human Plasma (% bound)	Rat Plasma (% bound)
Mirtazapine	~85% <a href="#">[3]</a>	[Data from literature/internal studies]
Mirtazapine-d3	To be determined	To be determined
Warfarin (Positive Control)	>99%	>99%

Table 4: In Vitro Caco-2 Permeability

Compound	Apparent Permeability (Papp, A → B) (x 10 <sup>-6</sup> cm/s)	Efflux Ratio (Papp, B → A / Papp, A → B)
Mirtazapine	[Data from literature/internal studies]	[Data from literature/internal studies]
Mirtazapine-d3	To be determined	To be determined
Propranolol (High Permeability)	>10	<2
Atenolol (Low Permeability)	<1	<2

Table 5: In Vivo Pharmacokinetic Parameters in Rats

Parameter	Mirtazapine (2 mg/kg PO)	Mirtazapine-d3 (2 mg/kg PO)	Mirtazapine (2 mg/kg IV)	Mirtazapine-d3 (2 mg/kg IV)
C <sub>max</sub> (ng/mL)	15.3 ± 10.0 <sup>[4]</sup>	To be determined	105.3 ± 45.4 <sup>[4]</sup>	To be determined
T <sub>max</sub> (h)	0.58 ± 0.20	To be determined	N/A	N/A
AUC <sub>0-t</sub> (ng·h/mL)	21.6 ± 12.0	To be determined	158.3 ± 27.2	To be determined
AUC <sub>0-inf</sub> (ng·h/mL)	22.9 ± 12.9	To be determined	160.1 ± 27.5	To be determined
t <sub>1/2</sub> (h)	2.1 ± 0.6	To be determined	2.2 ± 0.4	To be determined
CL (L/h/kg)	N/A	N/A	0.21 ± 0.04	To be determined
V <sub>d</sub> (L/kg)	N/A	N/A	0.67 ± 0.12	To be determined
Bioavailability (%)	~7%	To be determined	N/A	N/A

## Experimental Protocols

### In Vitro Metabolic Stability in Liver Microsomes

Objective: To determine the rate of metabolism of **Mirtazapine-d3** compared to Mirtazapine in rat and human liver microsomes.

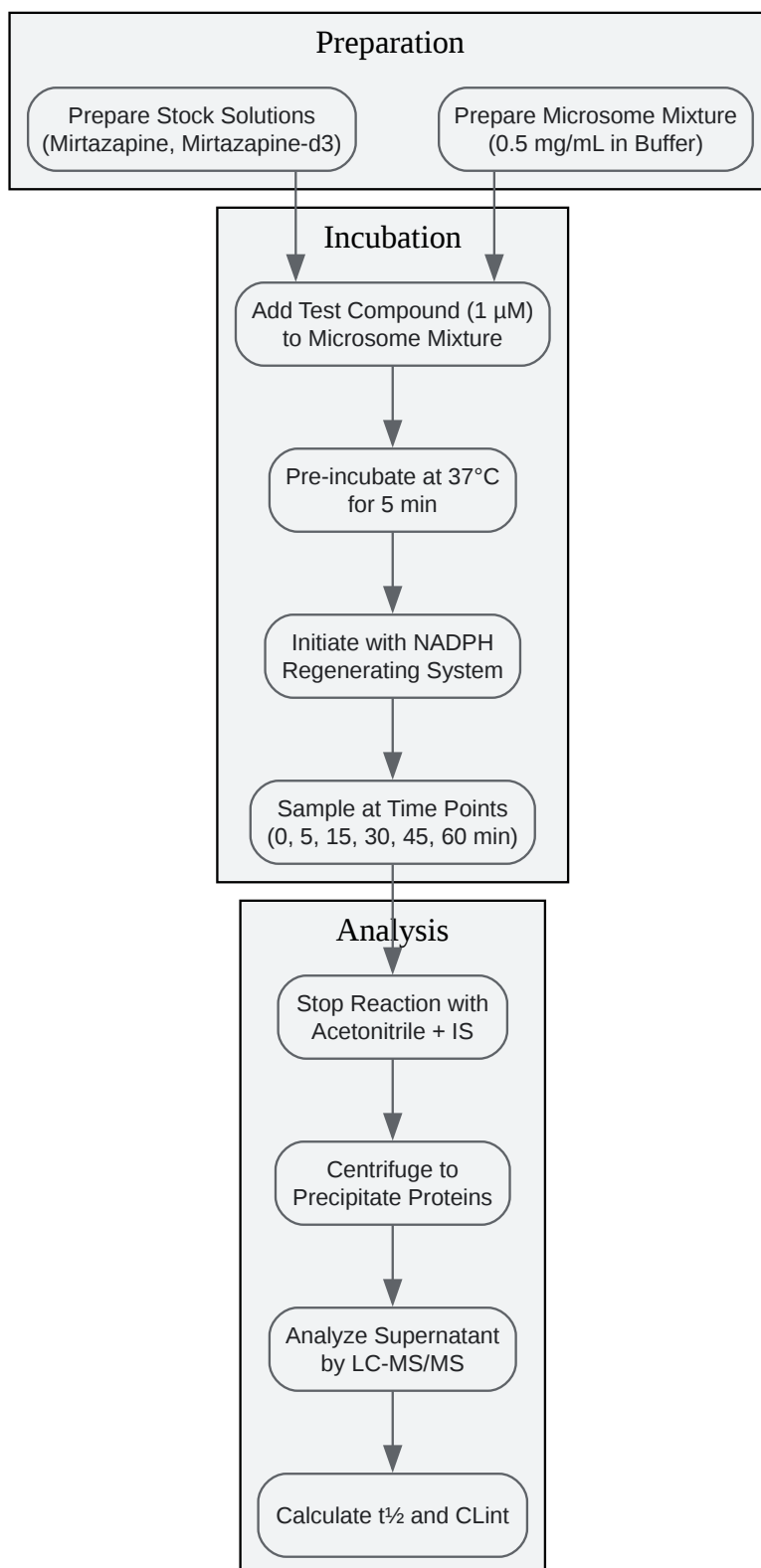
Materials:

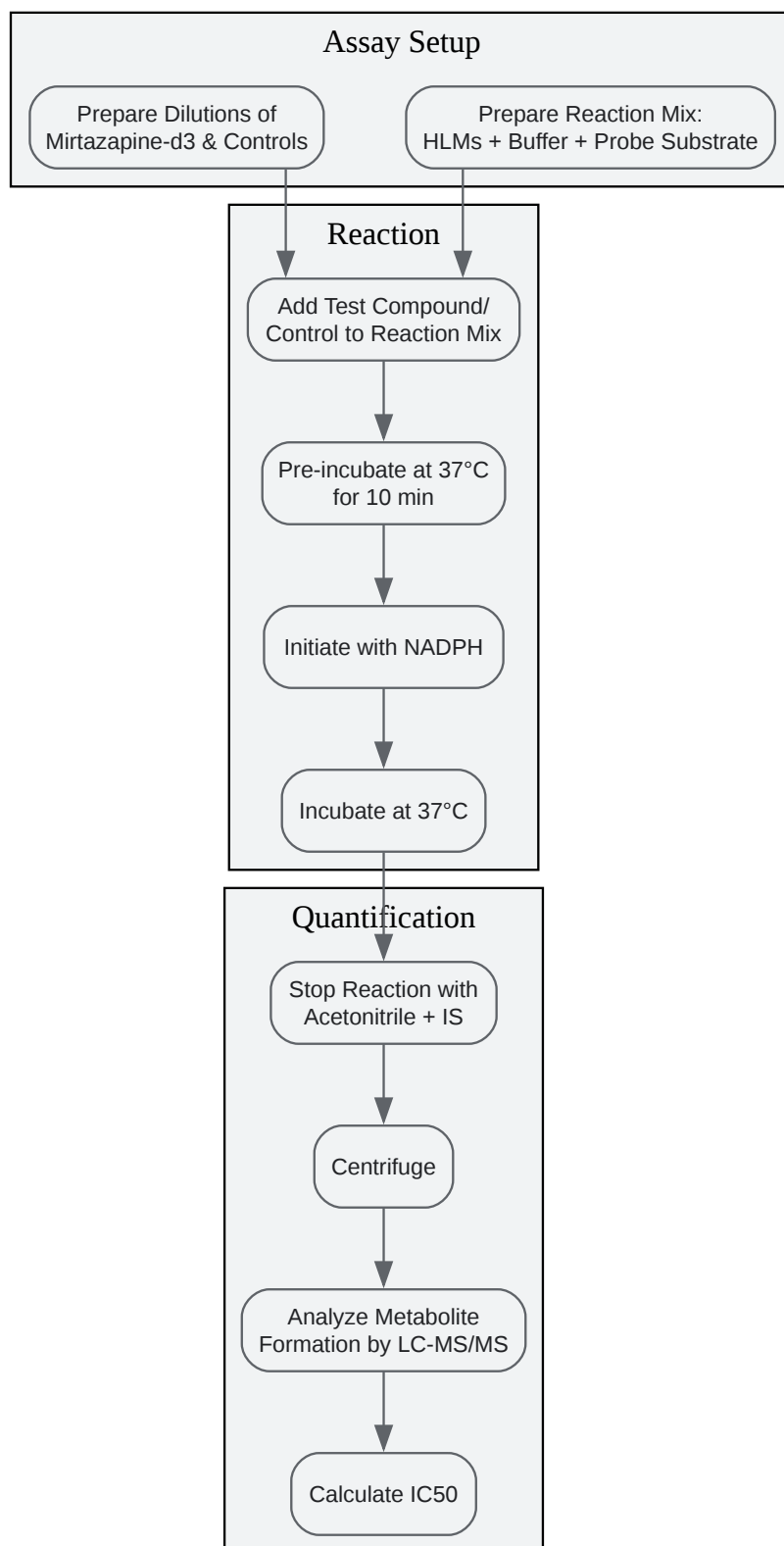
- Mirtazapine and **Mirtazapine-d3**
- Pooled rat and human liver microsomes
- NADPH regenerating system (e.g., NADP<sup>+</sup>, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
- Phosphate buffer (100 mM, pH 7.4)
- Acetonitrile with internal standard (e.g., Diazepam-d5)

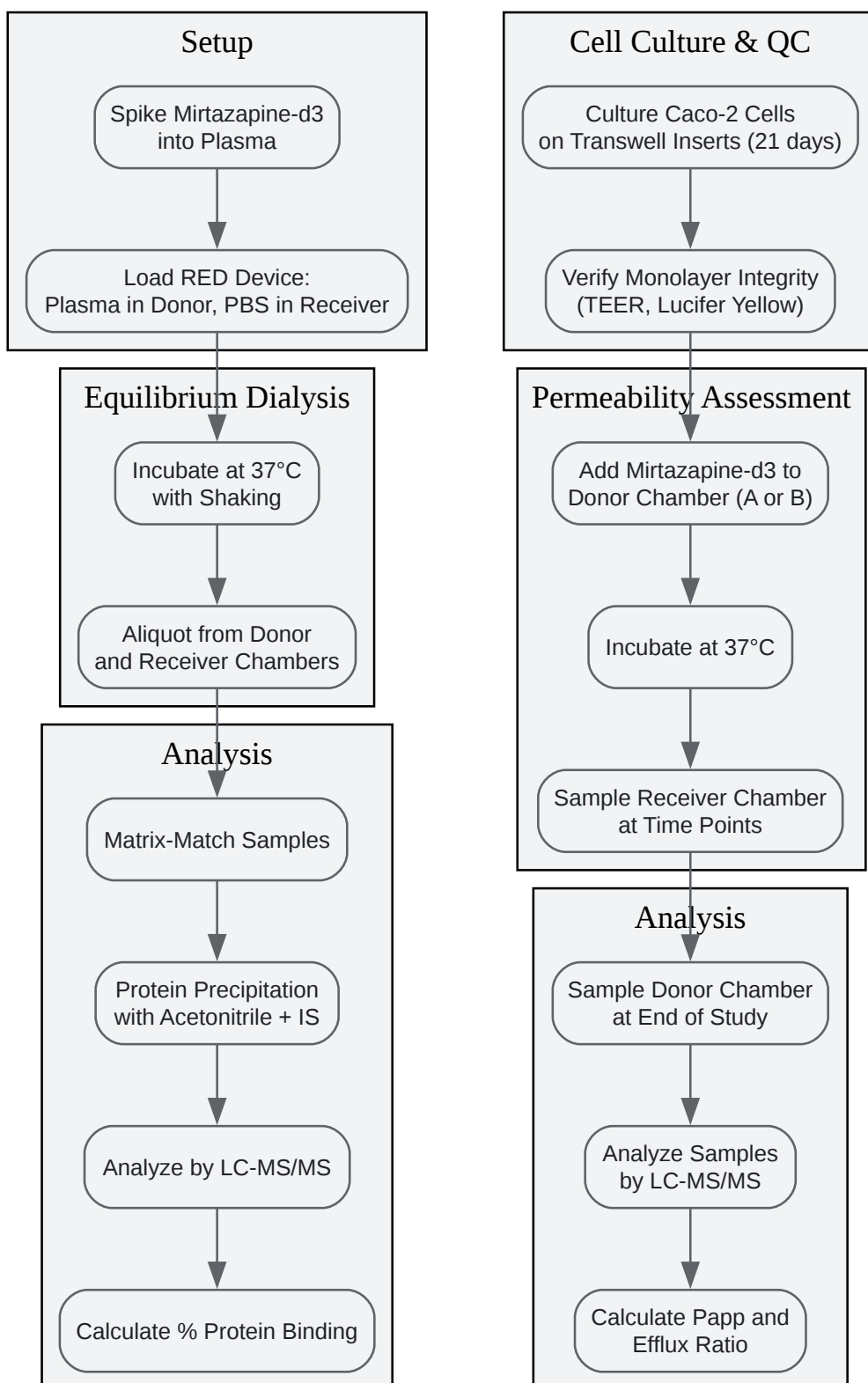
- 96-well plates, incubator, centrifuge
- LC-MS/MS system

Procedure:

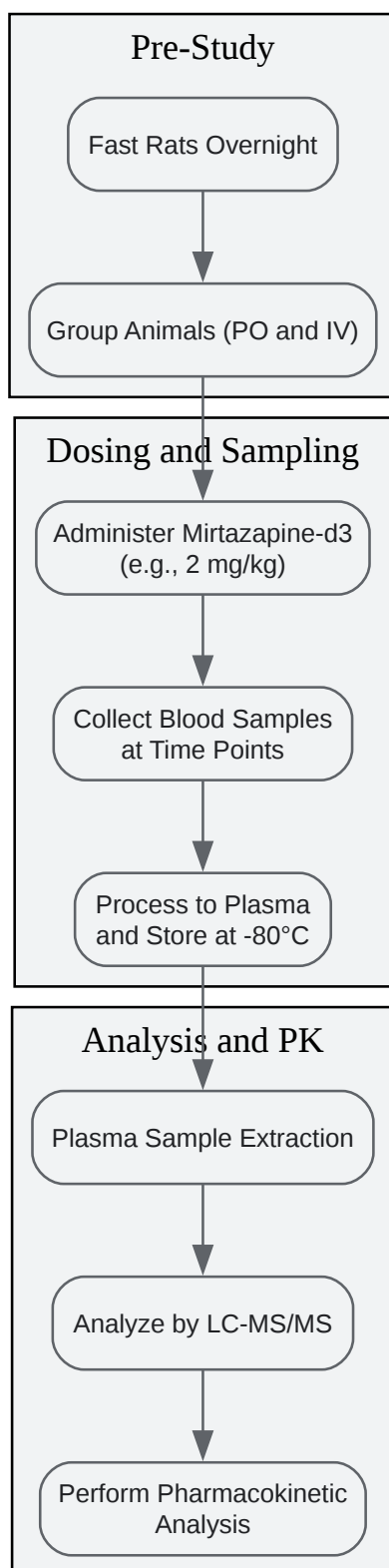
- Prepare stock solutions of Mirtazapine and **Mirtazapine-d3** in a suitable solvent (e.g., DMSO).
- Prepare a reaction mixture containing liver microsomes (final concentration 0.5 mg/mL) in phosphate buffer.
- Add the test compound (final concentration 1  $\mu$ M) to the reaction mixture and pre-incubate at 37°C for 5 minutes.
- Initiate the reaction by adding the NADPH regenerating system.
- At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), aliquot the reaction mixture into a 96-well plate containing cold acetonitrile with an internal standard to stop the reaction.
- Centrifuge the plate to precipitate proteins.
- Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
- Calculate the half-life ( $t_{1/2}$ ) and intrinsic clearance (CL<sub>int</sub>).

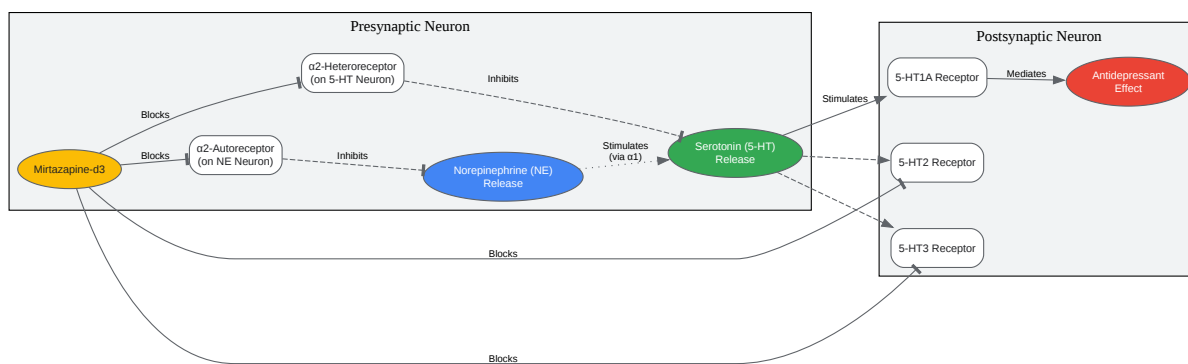












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## References

- 1. ClinPGx [clinpgx.org]
- 2. researchgate.net [researchgate.net]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Pharmacokinetics of mirtazapine and its main metabolites after single intravenous and oral administrations in rats at two dose rates - PMC [pmc.ncbi.nlm.nih.gov]

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